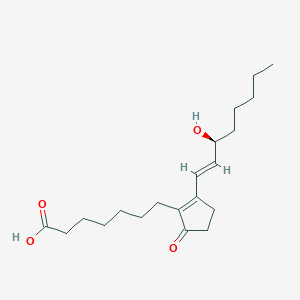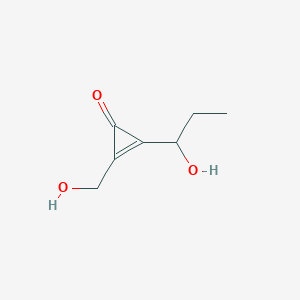
プロスタグランジンB1
概要
説明
Prostaglandin B1 is a member of the class of prostaglandins B that is prosta-8(12),13-dien-1-oic acid carrying oxo and hydroxy substituents at positions 9 and 15 respectively (the 13E,15S-stereoisomer). It has a role as a human metabolite. It is a conjugate acid of a prostaglandin B1(1-).
prostaglandin B1 is a natural product found in Homo sapiens, Euglena gracilis, and Larix sibirica with data available.
科学的研究の応用
アレルギー性気道疾患における役割
プロスタグランジン(PG)には、PGB1も含まれ、喘息、アレルギー性鼻炎、鼻茸、アスピリン喘息などのアレルギー性気道疾患に重要な役割を果たしています . これらは、炎症促進性および抗炎症性応答を調節する上で重要な役割を果たしています .
炎症の調節
PGは、さまざまな免疫調節細胞間の相互作用を仲介します。 これらは、炎症促進性および抗炎症性応答を調節する上で重要な役割を果たすと考えられています . したがって、炎症が重要な役割を果たす疾患の研究において重要です。
肺動脈性肺高血圧症(PAH)における役割
研究により、プロスタグランジンとその受容体は、血管収縮、血管平滑筋細胞の増殖と遊走、炎症、細胞外マトリックスの再構築を介して、PAHの発症と進展に重要な役割を果たしていることが確認されています . プロスタサイクリンや関連する薬物は、PAHの臨床治療に使用されてきました .
血圧恒常性
プロスタグランジンのシグナル伝達は、血圧恒常性など、幅広い生物学的プロセスを制御しています . 正常なプロスタノイドシグナル伝達の破綻は、多くの疾患状態に関与しています .
痛みの知覚
プロスタグランジンのもう1つの重要な機能は、痛みの知覚における役割です . これにより、プロスタグランジンは、疼痛管理療法の潜在的な標的となります。
細胞生存
プロスタグランジンは、細胞生存にも役割を果たしています . これは、細胞生存と増殖が重要な要素である癌などの疾患の研究において意味を持つ可能性があります。
作用機序
- These receptors are heptahelical, multi-pass membrane proteins that play a crucial role in various biological processes, including blood pressure regulation, inflammation, pain perception, and cell survival .
- PGB1 may also interact with cell membranes, impacting permeability or inhibiting proteolytic enzymes .
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Prostaglandin B1 is involved in several biochemical reactions and interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is cyclooxygenase (COX), which catalyzes the conversion of arachidonic acid to prostaglandin H2, a precursor of prostaglandin B1. Prostaglandin B1 also interacts with specific G-protein-coupled receptors (GPCRs) on the cell surface, leading to the activation of intracellular signaling pathways. These interactions are crucial for the mediation of its biological effects, such as inflammation and vasodilation .
Cellular Effects
Prostaglandin B1 exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, prostaglandin B1 can activate the cAMP signaling pathway through its interaction with GPCRs, leading to changes in gene expression and cellular responses. Additionally, prostaglandin B1 has been shown to affect the proliferation and migration of vascular smooth muscle cells, which is important in the context of vascular diseases .
Molecular Mechanism
The molecular mechanism of action of prostaglandin B1 involves its binding to specific GPCRs, which triggers a cascade of intracellular events. Upon binding to its receptor, prostaglandin B1 activates G-proteins, leading to the production of second messengers such as cAMP. This activation results in the phosphorylation of various target proteins, ultimately influencing gene expression and cellular responses. Prostaglandin B1 can also modulate the activity of enzymes such as adenylate cyclase and phosphodiesterases, further affecting cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of prostaglandin B1 can change over time due to its stability and degradation. Prostaglandin B1 is relatively stable under physiological conditions but can be degraded by enzymes such as prostaglandin dehydrogenase. Long-term studies have shown that prostaglandin B1 can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression. These temporal effects are important for understanding the duration and persistence of its biological actions .
Dosage Effects in Animal Models
The effects of prostaglandin B1 vary with different dosages in animal models. At low doses, prostaglandin B1 can exert beneficial effects such as vasodilation and anti-inflammatory actions. At higher doses, it may cause adverse effects, including hypotension and gastrointestinal disturbances. Studies in animal models have identified threshold doses for these effects, providing valuable information for the therapeutic use of prostaglandin B1 .
Metabolic Pathways
Prostaglandin B1 is involved in several metabolic pathways, including the cyclooxygenase pathway. It is synthesized from arachidonic acid through the action of COX enzymes, followed by further modifications by specific synthases. Prostaglandin B1 can also influence metabolic flux by modulating the activity of enzymes involved in lipid metabolism. These interactions are crucial for maintaining cellular homeostasis and responding to physiological stimuli .
Transport and Distribution
Within cells and tissues, prostaglandin B1 is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues. The distribution of prostaglandin B1 is influenced by factors such as tissue-specific expression of transporters and the presence of binding proteins. These factors determine the localization and concentration of prostaglandin B1 in different cellular compartments .
Subcellular Localization
Prostaglandin B1 is localized in specific subcellular compartments, which can affect its activity and function. It is often found in the cytoplasm and associated with membrane-bound organelles such as the endoplasmic reticulum and Golgi apparatus. The subcellular localization of prostaglandin B1 is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is important for its role in cellular signaling and metabolic processes .
特性
IUPAC Name |
7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopenten-1-yl]heptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,17,21H,2-11,13,15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHMPNRDOVPQIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1=C(C(=O)CC1)CCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864389 | |
| Record name | 15-Hydroxy-9-oxoprosta-8(12),13-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] acridine-9-carboxylate](/img/structure/B144406.png)

![(2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde](/img/structure/B144411.png)


![2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B144415.png)


![(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B144427.png)



